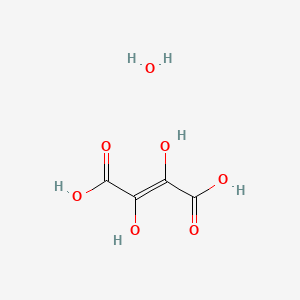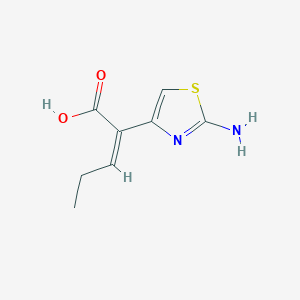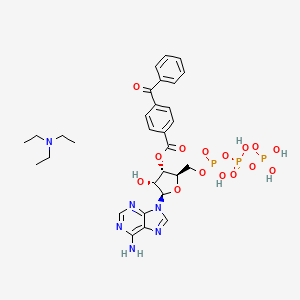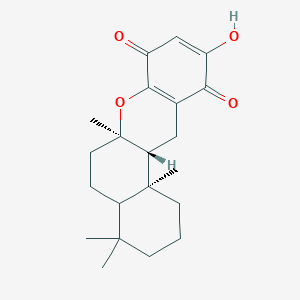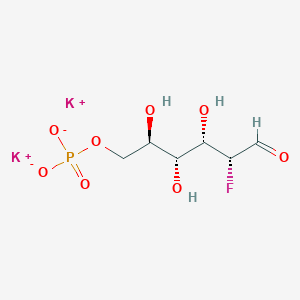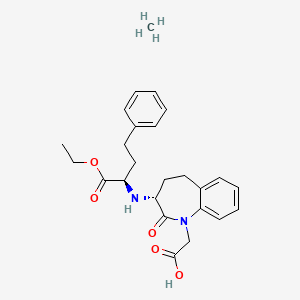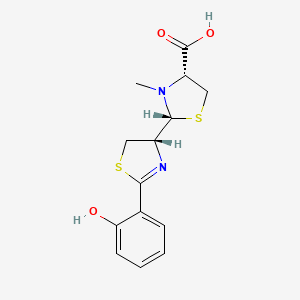
N-Desmethyl regorafenib N-oxide
Übersicht
Beschreibung
“N-Desmethyl regorafenib N-oxide” is an active metabolite of the multi-kinase inhibitor regorafenib . It is formed from regorafenib by the cytochrome P450 (CYP) isoform CYP3A4 . It is used for the treatment and prevention of cancer .
Synthesis Analysis
The synthesis of “N-Desmethyl regorafenib N-oxide” involves the use of regorafenib as a precursor. The transformation from regorafenib to “N-Desmethyl regorafenib N-oxide” is mediated by the cytochrome P450 (CYP) isoform CYP3A4 .Molecular Structure Analysis
The molecular formula of “N-Desmethyl regorafenib N-oxide” is C20H13ClF4N4O4 . The InChI code is 1S/C20H13ClF4N4O4/c21-14-3-1-10 (7-13 (14)20 (23,24)25)27-19 (31)28-16-4-2-11 (8-15 (16)22)33-12-5-6-29 (32)17 (9-12)18 (26)30/h1-9H, (H2,26,30) (H2,27,28,31) .Chemical Reactions Analysis
As a metabolite of regorafenib, “N-Desmethyl regorafenib N-oxide” is formed through metabolic reactions in the body. The specific chemical reactions leading to its formation involve the action of the enzyme CYP3A4 on regorafenib .Physical And Chemical Properties Analysis
“N-Desmethyl regorafenib N-oxide” is a solid substance with a molecular weight of 484.79 . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Treatment of Malignant Glioma
N-Desmethyl regorafenib N-oxide has been studied for its efficacy in the treatment of recurrent malignant glioma. The compound’s ability to penetrate cerebrospinal fluid (CSF) and its effects on magnetic resonance imaging (MRI) patterns in patients with recurrent high-grade gliomas have been investigated .
Inhibition of Various Protein Kinases
This compound is known to inhibit various protein kinases, including those involved in angiogenesis (vascular endothelial growth factor receptor), oncogenesis (KIT, rearranged during transcription tyrosine kinase, rat fibroblastoma 1, and v-raf murine sarcoma viral oncogene homolog B1), and the tumor microenvironment (platelet-derived growth factor receptor and fibroblast growth factor receptor) .
Treatment of Metastatic Colorectal Cancer
Research has been conducted to assess the associations among plasma concentrations of regorafenib and its metabolites, adverse events, and pharmacokinetic-related genetic polymorphisms in patients with metastatic colorectal cancer .
Correlation with Adverse Events
Studies have shown that the trough plasma concentrations of regorafenib and its metabolites, including N-Desmethyl regorafenib N-oxide, are associated with certain adverse events. For instance, the concentration of regorafenib was found to be associated with bilirubin increase, and the concentration of N-Desmethyl regorafenib N-oxide was significantly correlated with hypertension and severe rash .
5. Inhibition of Tumor Growth in Mouse Models N-Desmethyl regorafenib N-oxide has been shown to inhibit tumor growth in HT-29 and MDA-MB-231 mouse xenograft models when administered at a dose of 1 mg/kg .
Pharmacokinetic Studies
The compound has been used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of regorafenib. It is one of the active metabolites of regorafenib and its concentrations in human serum and CSF have been quantified using liquid chromatography/tandem mass spectrometry .
Wirkmechanismus
Target of Action
N-Desmethyl Regorafenib N-oxide is an active metabolite of the multi-kinase inhibitor regorafenib . It targets angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-b, FGFR), and oncogenic receptor tyrosine kinases (KIT, RET, and RAF) . These targets play a crucial role in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment .
Mode of Action
N-Desmethyl Regorafenib N-oxide inhibits key enzymes such as VEGFR2, Tie2, c-Kit, and B-RAF . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they regulate. The compound’s interaction with its targets results in the inhibition of tumor growth .
Biochemical Pathways
The compound affects various biochemical pathways involved in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment . By inhibiting key enzymes in these pathways, N-Desmethyl Regorafenib N-oxide disrupts the processes that contribute to tumor growth and survival .
Pharmacokinetics
N-Desmethyl Regorafenib N-oxide is formed from regorafenib by the cytochrome P450 (CYP) isoform CYP3A4 . The main circulating metabolites of regorafenib in human plasma are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), both of which have similar in vitro pharmacological activity and steady-state concentrations as regorafenib . These metabolites are highly protein-bound .
Result of Action
The molecular and cellular effects of N-Desmethyl Regorafenib N-oxide’s action include the inhibition of tumor growth . This is achieved through the disruption of key biochemical pathways involved in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment .
Action Environment
The action, efficacy, and stability of N-Desmethyl Regorafenib N-oxide can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 could potentially affect the metabolism of regorafenib and, consequently, the formation of N-Desmethyl Regorafenib N-oxide . Additionally, genetic polymorphisms in enzymes involved in drug metabolism, such as ABCG2, SLCO1B1, and UGT1A9, could also influence the pharmacokinetics and pharmacodynamics of the compound .
Safety and Hazards
“N-Desmethyl regorafenib N-oxide” should be handled with care to avoid exposure. It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Zukünftige Richtungen
The future directions of “N-Desmethyl regorafenib N-oxide” research could involve further investigation into its pharmacokinetics and therapeutic efficacy. For instance, one study suggests that monitoring the trough blood concentration of regorafenib and its metabolites, including “N-Desmethyl regorafenib N-oxide”, can predict treatment efficacy and the occurrence of skin toxicities .
Eigenschaften
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxidopyridin-1-ium-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N4O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)33-12-5-6-29(32)17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,27,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEWXTSDCNCZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=[N+](C=C3)[O-])C(=O)N)F)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl regorafenib N-oxide | |
CAS RN |
835621-12-0 | |
| Record name | 2-Pyridinecarboxamide, 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=835621-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-DESMETHYL REGORAFENIB N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JAO521NBP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



